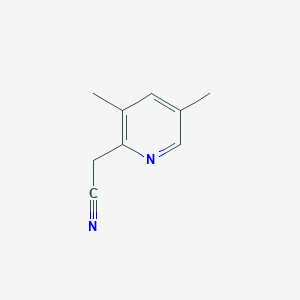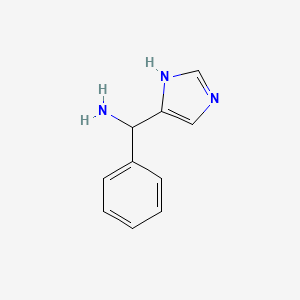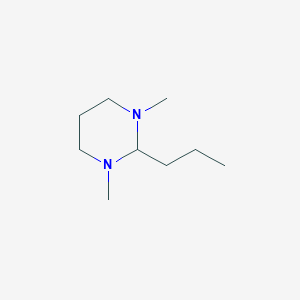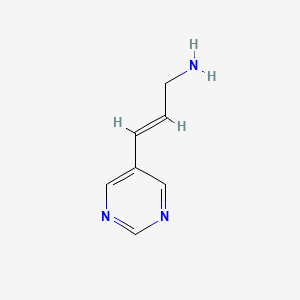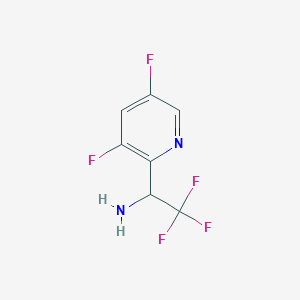![molecular formula C48H86S4Sn2 B13122484 [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multiple steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups can be introduced via a stannylation reaction using trimethyltin chloride and a suitable catalyst.
Attachment of Hexadecylsulfanyl Groups: The hexadecylsulfanyl groups can be attached through a thiol-ene reaction, where hexadecylthiol is reacted with an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tin-carbon bonds, potentially leading to the formation of simpler organotin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin derivatives with different functional groups.
科学的研究の応用
Chemistry
The compound can be used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties. This compound may exhibit similar activities and can be explored for potential therapeutic applications.
Medicine
In medicine, organotin compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents
Industry
In industry, organotin compounds are used as catalysts, stabilizers, and intermediates in the production of various materials. This compound may find applications in these areas due to its unique properties.
作用機序
The mechanism of action of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is likely to involve interactions with cellular components, such as proteins and nucleic acids. The compound’s organotin moiety can interact with thiol groups in proteins, leading to potential biological effects. Additionally, the sulfur atoms in the compound may participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in various applications.
Hexadecylthiol: A sulfur-containing compound used in thiol-ene reactions.
Organotin sulfides: Compounds with similar sulfur-tin interactions.
Uniqueness
The uniqueness of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its complex structure, which combines multiple functional groups and offers diverse reactivity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C48H86S4Sn2 |
|---|---|
分子量 |
1028.9 g/mol |
IUPAC名 |
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
InChI |
InChI=1S/C42H68S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-42(39-37-31-35-43-40(37)41-38(39)32-36-44-41)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h31-32H,3-30,33-34H2,1-2H3;6*1H3;; |
InChIキー |
ZXXQEKHWKVEYKL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCSC(=C1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)SCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


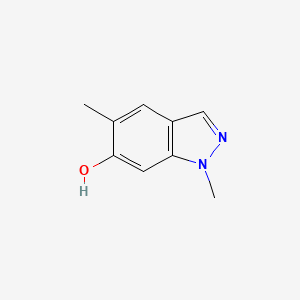
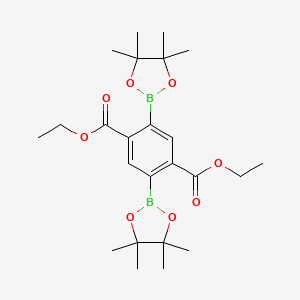
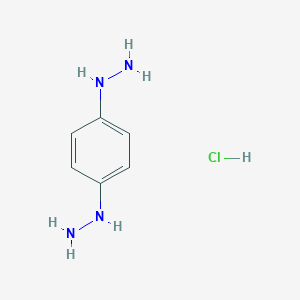
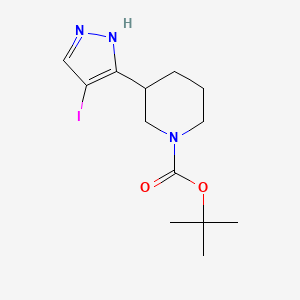

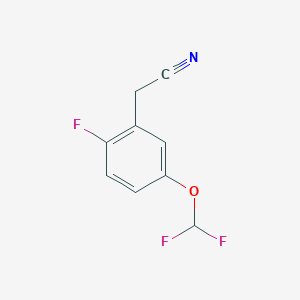
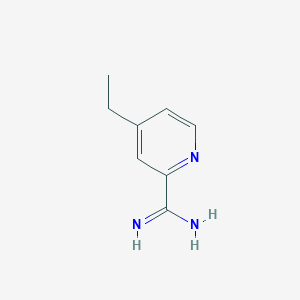
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
